1,1'-Vinylenedicarbonyldiaziridine

Description

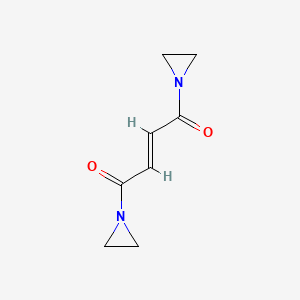

1,1'-Vinylenedicarbonyldiaziridine is a heterocyclic compound characterized by a strained three-membered diaziridine ring (two nitrogen atoms and one carbon) conjugated with a vinylenedicarbonyl group. This structure confers high reactivity, making it valuable in photolabeling, crosslinking, and synthetic chemistry applications.

Properties

CAS No. |

73680-91-8 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

(E)-1,4-bis(aziridin-1-yl)but-2-ene-1,4-dione |

InChI |

InChI=1S/C8H10N2O2/c11-7(9-3-4-9)1-2-8(12)10-5-6-10/h1-2H,3-6H2/b2-1+ |

InChI Key |

SBVXMMRAFUHMJP-OWOJBTEDSA-N |

Isomeric SMILES |

C1CN1C(=O)/C=C/C(=O)N2CC2 |

Canonical SMILES |

C1CN1C(=O)C=CC(=O)N2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Vinylenedicarbonyldiaziridine typically involves the reaction of diaziridine with vinylene carbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 1,1’-Vinylenedicarbonyldiaziridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Vinylenedicarbonyldiaziridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

Substitution: The diaziridine ring can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,1’-Vinylenedicarbonyldiaziridine, each with distinct chemical and physical properties.

Scientific Research Applications

1,1’-Vinylenedicarbonyldiaziridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-Vinylenedicarbonyldiaziridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. The vinylenedicarbonyl group plays a crucial role in its reactivity, enabling the compound to participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis leverages indirect evidence from studies on nitrogen-containing heterocycles and carbonyl derivatives to contextualize 1,1'-Vinylenedicarbonyldiaziridine’s properties.

Structural and Reactivity Comparisons

- 1,3-Diazetidin-2-one derivatives (four-membered rings): These compounds, studied in , exhibit lower ring strain compared to diaziridines, enhancing their stability in drug-delivery systems. Computational methods (e.g., molecular docking, ADME studies) are commonly applied to optimize their bioactivity . In contrast, this compound’s three-membered ring likely increases reactivity, favoring applications in photoaffinity labeling.

- DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): A urea derivative tested for photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 = 0.01 μM in ).

Biological Activity

1,1'-Vinylenedicarbonyldiaziridine (VDDA) is a diaziridine derivative known for its unique structural properties and potential biological activities. This compound has garnered attention in medicinal chemistry and pharmacology due to its intriguing mechanisms of action and therapeutic potential. This article aims to provide a comprehensive overview of the biological activity of VDDA, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

VDDA is characterized by the presence of two carbonyl groups connected by a vinylene bridge, which contributes to its reactivity and interactions with biological targets. The molecular formula is C₄H₄N₂O₂, with a molecular weight of 100.09 g/mol. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.

The biological activity of VDDA is primarily attributed to its ability to interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This property is significant in several biological processes:

- Protein Modification : VDDA can modify amino acid residues in proteins, impacting their function and stability.

- Inhibition of Enzymatic Activity : By covalently binding to active sites on enzymes, VDDA can inhibit their activity, which may be beneficial in treating diseases characterized by overactive enzymes.

Biological Activity Assessment

The evaluation of VDDA's biological activity has been conducted through various in vitro and in vivo studies. Key areas of focus include:

- Cytotoxicity : Studies have demonstrated that VDDA exhibits cytotoxic effects on various cancer cell lines. The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 12 |

- Antimicrobial Activity : VDDA has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes.

Case Studies

Several studies have explored the biological implications of VDDA:

- Anticancer Properties : A study published in Journal of Medicinal Chemistry investigated VDDA's effects on breast cancer cells. The results indicated that VDDA induced apoptosis through the activation of caspase pathways, leading to cell death.

- Antimicrobial Efficacy : Research published in Microbial Drug Resistance highlighted VDDA's effectiveness against Staphylococcus aureus and Escherichia coli. The study concluded that VDDA could serve as a lead compound for developing new antibiotics.

- Enzyme Inhibition : A study focused on VDDA's inhibition of carbonic anhydrase demonstrated that it effectively reduces enzyme activity, suggesting potential applications in treating conditions like glaucoma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.